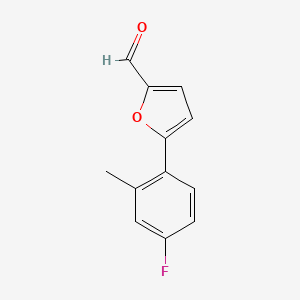

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Overview

Description

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde (FMFC) is a compound of interest in the scientific community due to its potential applications in various fields. FMFC is a member of the furan family, a group of compounds characterized by a five-membered ring structure with one oxygen atom and four carbon atoms. FMFC is of particular interest due to its unique properties and potential applications.

Scientific Research Applications

Antimycobacterial Agents

Furan derivatives, such as 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, have shown promise as antimycobacterial agents . They are capable of interfering with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . These compounds can inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis, which is involved in siderophore biosynthesis necessary for iron acquisition .

Antibacterial Activity

The furan nucleus is a key feature in the development of new antibacterial drugs. Furan-containing compounds have been recognized for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This makes them valuable in the search for novel treatments for drug-resistant infections.

Antitubercular Agents

Given the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there is a need for new antitubercular agents. Furan derivatives, including the compound , are being explored for their potential to act on unexplored molecular targets, offering a new avenue for tuberculosis treatment .

Synthesis and Structural Analysis

The compound can be used in synthetic chemistry for the preparation of various derivatives, which can then be analyzed using techniques like 1H-NMR, 13C-NMR, HRMS, and SC-XRD to determine their structure and potential applications .

Anti-Virulence Compounds

Research has focused on developing anti-virulence compounds targeting iron acquisition in mycobacteria. Furan derivatives, due to their ability to interfere with iron homeostasis, can serve as potent anti-virulence agents, disrupting the pathogen’s ability to establish and maintain infection .

Foldamer Research

Cyclic β-amino acids, which include furan derivatives, have well-defined conformational preferences, making them suitable as building blocks in foldamer research. This field explores the creation of new oligomers that mimic the structures of biomolecules like proteins and DNA .

properties

IUPAC Name |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBRMRCALRNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

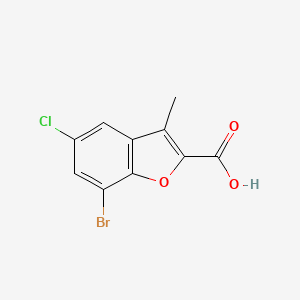

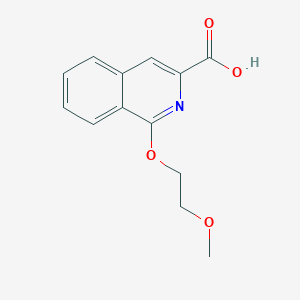

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)